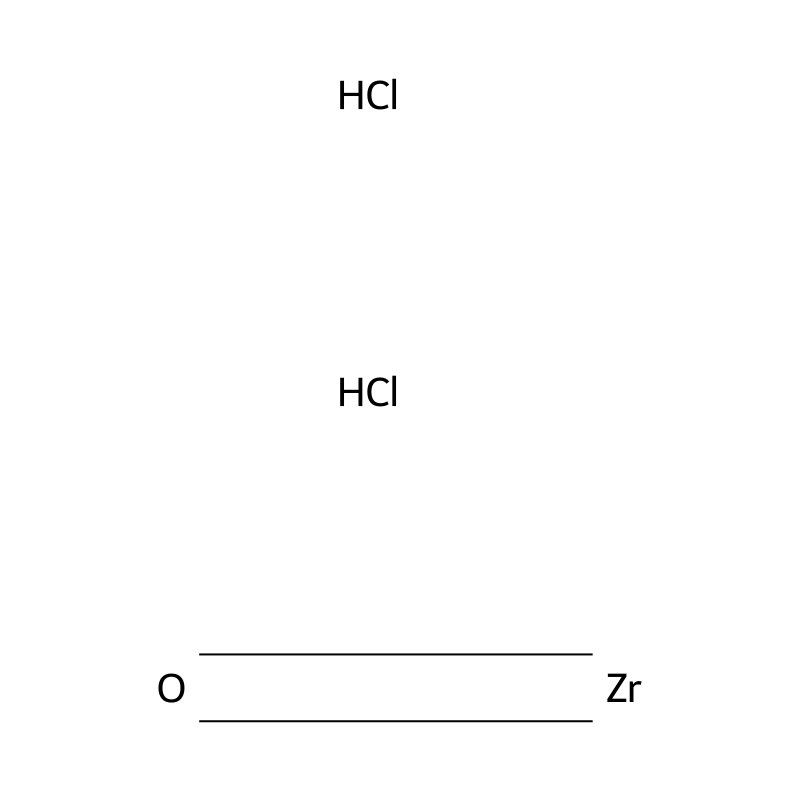

Zirconium oxychloride

Cl2H2OZ

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Cl2H2OZ

Molecular Weight

InChI

InChI Key

SMILES

solubility

Insoluble in ethanol

Soluble in methanol. Insoluble in organic solvents; aqueous solutions are acidic

Synonyms

Canonical SMILES

- High thermal stability

- Excellent electrical insulation

- Remarkable chemical resistance

- Outstanding optical transparency

Zirconium oxychloride undergoes various deposition techniques, like chemical vapor deposition (CVD) and atomic layer deposition (ALD), to form thin films of zirconia. These techniques offer precise control over the film thickness and microstructure, making them ideal for crafting devices with specific functionalities.

Intermediate for other Zirconium-based Materials

Beyond zirconia thin films, zirconium oxychloride serves as a valuable intermediate for the synthesis of various other zirconium-based materials, including:

- Zirconium salts: These salts find applications in diverse fields, such as catalysis, ceramics, and pigments .

- Zirconium catalysts: Researchers investigate the potential of zirconium oxychloride-derived catalysts for various reactions, including olefin metathesis and hydrogenation .

The ability of zirconium oxychloride to readily convert into different zirconium compounds makes it a versatile starting material for researchers exploring novel materials with tailored properties.

Research in other Potential Applications

Ongoing research explores the potential of zirconium oxychloride in other scientific research applications, such as:

- Development of functional materials: Researchers investigate the use of zirconium oxychloride in the synthesis of materials with functionalities like photocatalysis and sensor capabilities .

- Biomedical applications: Preliminary studies explore the potential of zirconium oxychloride-derived materials in areas like drug delivery and bone regeneration, although further research is needed to establish their efficacy and safety .

Zirconium oxychloride, also known as zirconyl chloride, is a coordination compound of zirconium with the chemical formula ZrOCl₂. It typically exists as an octahydrate, ZrOCl₂·8H₂O, which appears as a white crystalline solid. This compound is known for its high solubility in water and alcohols, and it is highly hygroscopic, meaning it readily absorbs moisture from the environment. Upon heating, zirconium oxychloride decomposes to produce zirconium tetrachloride and zirconium oxide, releasing toxic fumes of hydrogen chloride in the process .

Zirconium oxychloride is considered a mild irritant and should be handled with care. It can cause skin and eye irritation upon contact. Inhalation of dust particles can irritate the respiratory tract. Standard laboratory safety practices for handling chemicals should be followed when working with zirconyl chloride.

- Acute toxicity: Data on the specific acute toxicity of zirconyl chloride is limited. However, zirconium compounds are generally considered to have low acute toxicity.

- Chronic toxicity: Long-term exposure to zirconium dust may cause occupational lung diseases.

Additionally, zirconium oxychloride can be synthesized through the reaction of zirconium tetrachloride with chlorine oxide:

Research indicates that zirconium oxychloride exhibits moderate toxicity. It has been shown to have effects when ingested or administered via intraperitoneal and subcutaneous routes . The compound's biological activity is primarily related to its role as a catalyst and reagent in various chemical processes rather than direct pharmacological effects.

Zirconium oxychloride can be synthesized through several methods:

- Dissolution Method: Dissolving zirconium tetrachloride or sodium zirconate in hydrochloric acid followed by evaporation to obtain the crystalline octahydrate.

- Hydrothermal Synthesis: Reacting zirconium-containing minerals with hydrochloric acid under controlled temperature and pressure conditions.

- Thermal Decomposition: Heating zirconium hydroxide or other zirconium compounds in the presence of chlorine gas.

These methods allow for the production of high-purity zirconium oxychloride suitable for various applications .

Zirconium oxychloride has numerous applications across different industries:

- Catalyst: It is widely used as a catalyst in organic synthesis, particularly for esterification reactions .

- Textile Industry: Employed as a dye precipitant and in the formulation of textile chemicals.

- Cosmetics: Utilized in antiperspirants and deodorants due to its ability to absorb moisture.

- Chemical Reagent: Acts as a reagent in the preparation of other zirconium compounds and in various chemical processes .

Studies on the interactions of zirconium oxychloride with other compounds reveal its acidic behavior, enabling it to neutralize bases effectively. This property is significant in catalysis where it can facilitate reactions by stabilizing intermediates or altering reaction pathways . Additionally, its hydrolysis products are often explored for their potential applications in catalysis and materials science .

Zirconium oxychloride shares similarities with several other zirconium compounds. Here are some comparable compounds along with their unique characteristics:

| Compound | Chemical Formula | Unique Features |

|---|---|---|

| Zirconium Tetrachloride | ZrCl₄ | More reactive; used primarily as a precursor for other zirconium compounds. |

| Zirconium Dioxide | ZrO₂ | Known for its high thermal stability; widely used in ceramics and dental applications. |

| Sodium Zirconate | Na₄ZrO₄ | Soluble in water; often used in glass manufacturing and as a source of zirconium ions. |

| Zirconyl Nitrate | ZrO(NO₃)₂ | Used in catalysis and as a precursor for producing other zirconium-based materials. |

Zirconium oxychloride's unique properties such as high solubility, moderate toxicity, and versatile applications distinguish it from these similar compounds, making it particularly valuable in industrial chemistry and materials science .

Physical Description

Liquid; PelletsLargeCrystals

Color/Form

White solid

Crystals or white solid

Density

1.91

Melting Point

Related CAS

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 36 of 150 companies. For more detailed information, please visit ECHA C&L website;

Of the 9 notification(s) provided by 114 of 150 companies with hazard statement code(s):;

H290 (55.26%): May be corrosive to metals [Warning Corrosive to Metals];

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H318 (50.88%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H335 (17.54%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Irritant

Other CAS

25399-81-9

Associated Chemicals

Zirconium oxychloride, hexahydrate; 25399-81-9

Wikipedia

Zirconyl_chloride

Methods of Manufacturing

Action of hydrochloric acid on zirconium oxide.

Preparation from ZrCl4 and Cl2O.

... Prepared by the reaction of dichlorine oxide with a zirconium tetrachloride suspension in carbon tetrachloride starting at -30 °C and slowly rising to room temperature.

General Manufacturing Information

All other chemical product and preparation manufacturing

Oil and gas drilling, extraction, and support activities

Primary metal manufacturing

Synthetic dye and pigment manufacturing

Zirconium, dichlorooxo-: ACTIVE

Aqueous zirconyl chloride solutions have considerable solvent action on sparingly soluble sulfates, such as calcium sulfate.

Naturally occurring zirconium contains five isotopes. Thirty-one other radioactive isotopes and isomers are known to exist.